N-Benzyl-4-bromo-2-methyl-benzamide

Catalog No.
S905377
CAS No.
1877659-29-4
M.F
C15H14BrNO
M. Wt
304.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-4-bromo-2-methyl-benzamide

CAS Number

1877659-29-4

Product Name

N-Benzyl-4-bromo-2-methyl-benzamide

IUPAC Name

N-benzyl-4-bromo-2-methylbenzamide

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

InChI

InChI=1S/C15H14BrNO/c1-11-9-13(16)7-8-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

DNJKESWTFXEZDK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2

N-Benzyl-4-bromo-2-methyl-benzamide is a chemical compound characterized by its unique structure, which includes a benzyl group, a bromine atom, and a methyl-substituted benzamide moiety. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula of N-benzyl-4-bromo-2-methyl-benzamide is C10H10BrNC_{10}H_{10}BrN, and it has a molecular weight of approximately 229.1 g/mol.

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to form amines or other derivatives, particularly through the reduction of the benzamide group.
  • Coupling Reactions: It can also participate in coupling reactions, such as the Suzuki coupling, where it can react with organoboron compounds to form more complex structures.

Common reagents for these reactions include palladium catalysts for coupling and reducing agents like lithium aluminum hydride for reductions.

Research indicates that N-benzyl-4-bromo-2-methyl-benzamide exhibits various biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. The presence of the bromine atom may enhance its biological activity by influencing the compound's interaction with biological targets.

The synthesis of N-benzyl-4-bromo-2-methyl-benzamide typically involves several steps:

  • Bromination: A starting material such as 2-methylbenzamide can be brominated at the para position using bromine or a brominating agent.
  • Benzylation: The resulting bromo compound is then treated with benzyl chloride in the presence of a base (such as sodium hydroxide) to form N-benzyl derivatives.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the introduction of specific functional groups while maintaining high yields.

N-Benzyl-4-bromo-2-methyl-benzamide has several notable applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly in creating compounds with antimicrobial and anti-inflammatory properties.
  • Material Science: The compound can be used in the synthesis of polymers or other materials due to its unique structural features.
  • Chemical Research: It acts as an intermediate in various organic syntheses, facilitating the development of more complex molecules.

Interaction studies have shown that N-benzyl-4-bromo-2-methyl-benzamide can interact with various biological receptors and enzymes. These interactions are primarily facilitated by hydrogen bonding and π–π stacking due to its aromatic structure. Understanding these interactions is crucial for elucidating the compound's mechanism of action in biological systems.

Several compounds share structural similarities with N-benzyl-4-bromo-2-methyl-benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-Benzyl-4-chloro-2-methyl-benzamideChlorine instead of BromineDifferent reactivity profile
N-Benzyl-4-fluoro-2-methyl-benzamideFluorine substituentEnhanced lipophilicity
N-Benzyl-4-nitro-2-methyl-benzamideNitro group additionPotentially greater biological activity
N-Benzyl-3-bromo-2-methyl-benzamideBromine at meta positionAltered steric effects

Uniqueness

N-Benzyl-4-bromo-2-methyl-benzamide is unique due to its specific combination of a bromine atom at the para position and a methyl group on the benzene ring, which influences both its chemical reactivity and biological activity. This distinct positioning allows it to engage in selective reactions and interactions that may not be possible with other similar compounds.

XLogP3

3.7

Dates

Last modified: 08-16-2023

Explore Compound Types